N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
CAS No.: 1252820-05-5
Cat. No.: VC7538743
Molecular Formula: C23H20FN3O5S
Molecular Weight: 469.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252820-05-5 |
|---|---|
| Molecular Formula | C23H20FN3O5S |
| Molecular Weight | 469.49 |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C23H20FN3O5S/c1-31-15-7-8-19(32-2)17(11-15)25-20(28)13-26-18-9-10-33-21(18)22(29)27(23(26)30)12-14-5-3-4-6-16(14)24/h3-11H,12-13H2,1-2H3,(H,25,28) |
| Standard InChI Key | YGYJIIJSSJYRHE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |
Introduction
N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex synthetic organic compound featuring a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, including antitumor and antiviral effects. The presence of the 2,5-dimethoxyphenyl and fluorobenzyl groups suggests potential interactions with neurotransmitter systems, making it an interesting candidate for research in medicinal chemistry.
Synthesis
The synthesis of N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step synthetic routes. These routes require careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the reactions.
Potential Biological Activities
Preliminary studies suggest that compounds with similar structural features exhibit a range of biological activities, including antimicrobial and anticancer properties. These activities are attributed to their ability to interact with biological targets such as enzymes or receptors involved in disease pathways. Specific biological assays would be required to elucidate the exact pharmacological profile of N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Biological Activities |
|---|---|---|---|
| N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide | Not specified | Not specified | Antimicrobial, anticancer |
| N-(2,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide | C23H20FN3O5S | Not specified | Antimicrobial, anticancer |
| N-(2,5-dimethylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | C23H20FN3O2S2 | 453.6 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume